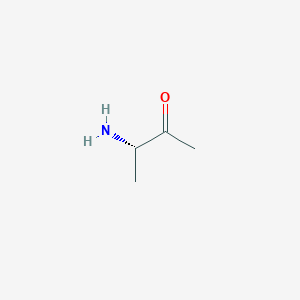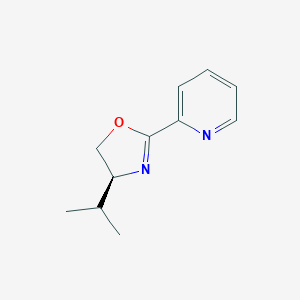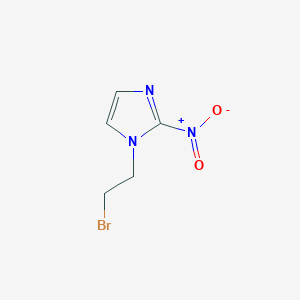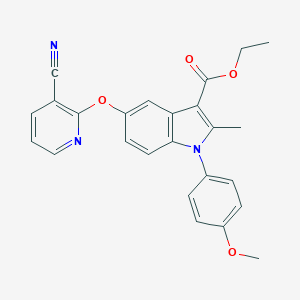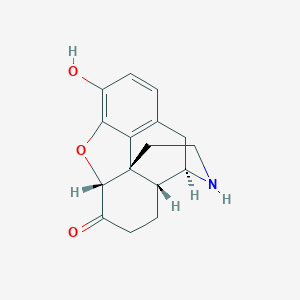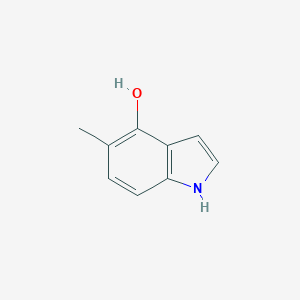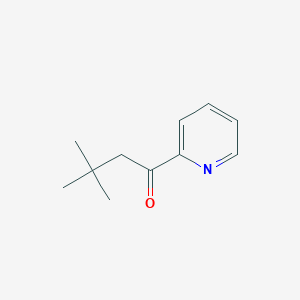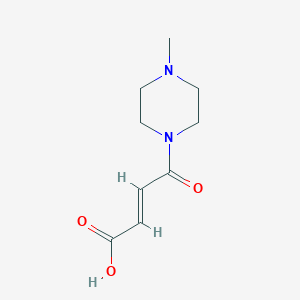
(2E)-4-(4-Methylpiperazin-1-YL)-4-oxobut-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-4-(4-Methylpiperazin-1-YL)-4-oxobut-2-enoic acid is a chemical compound that is commonly used in scientific research. It is also known as MPOB or MPOBA, and its chemical formula is C10H16N2O3. This compound has various applications in different fields of research, including medicinal chemistry, biochemistry, and pharmacology.
Wissenschaftliche Forschungsanwendungen
MPOB has various applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to exhibit potent antitumor activity against different cancer cell lines, including breast, lung, and colon cancer cells. MPOB has also been studied for its potential as a treatment for Alzheimer's disease and other neurodegenerative disorders. Additionally, MPOB has been investigated for its antibacterial and antifungal properties.
Wirkmechanismus
The mechanism of action of MPOB is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are essential for cancer cell growth and survival. MPOB has been shown to inhibit the activity of topoisomerase II, an enzyme that is required for DNA replication and cell division. It also inhibits the activity of histone deacetylases, which are involved in the regulation of gene expression.
Biochemische Und Physiologische Effekte
MPOB has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also inhibits angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. MPOB has been shown to have minimal toxicity to normal cells, making it a promising candidate for cancer treatment. Additionally, MPOB has been shown to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of MPOB is its potent antitumor activity, which makes it a valuable tool for cancer research. It has also been shown to have minimal toxicity to normal cells, making it a safer alternative to traditional chemotherapy drugs. However, one limitation of MPOB is its limited solubility in water, which can make it difficult to administer in vivo. Additionally, more research is needed to fully understand the mechanism of action of MPOB and its potential side effects.
Zukünftige Richtungen
There are several future directions for research on MPOB. One area of interest is the development of MPOB derivatives with improved solubility and bioavailability. Another direction is the investigation of MPOB as a potential treatment for other diseases, such as Parkinson's disease and Huntington's disease. Additionally, further research is needed to fully understand the mechanism of action of MPOB and its potential applications in cancer immunotherapy.
Synthesemethoden
The synthesis of MPOB involves the reaction of 4-methylpiperazine with ethyl acetoacetate in the presence of a base catalyst. The reaction proceeds through the formation of an enamine intermediate, which is subsequently hydrolyzed to yield MPOB. This synthesis method has been optimized to produce high yields of pure MPOB, making it suitable for large-scale production.
Eigenschaften
CAS-Nummer |
129795-76-2 |
|---|---|
Produktname |
(2E)-4-(4-Methylpiperazin-1-YL)-4-oxobut-2-enoic acid |
Molekularformel |
C9H14N2O3 |
Molekulargewicht |
198.22 g/mol |
IUPAC-Name |
(E)-4-(4-methylpiperazin-1-yl)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C9H14N2O3/c1-10-4-6-11(7-5-10)8(12)2-3-9(13)14/h2-3H,4-7H2,1H3,(H,13,14)/b3-2+ |
InChI-Schlüssel |
XRJMKVGLGTYEFE-NSCUHMNNSA-N |
Isomerische SMILES |
C[NH+]1CCN(CC1)C(=O)/C=C/C(=O)[O-] |
SMILES |
CN1CCN(CC1)C(=O)C=CC(=O)O |
Kanonische SMILES |
C[NH+]1CCN(CC1)C(=O)C=CC(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,6-Diazaspiro[3.4]octane](/img/structure/B170100.png)

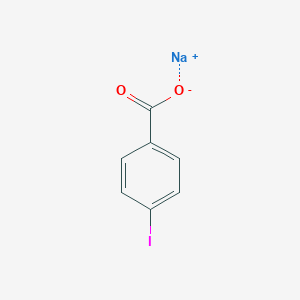

![5,6-Dimethoxybenzo[c]isoxazole](/img/structure/B170109.png)
